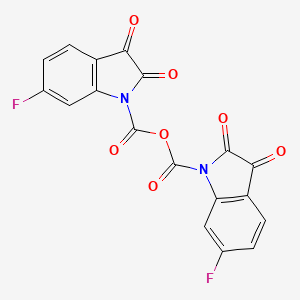

6-Fluoro isatinic anhydride

CAS No.:

Cat. No.: VC18808056

Molecular Formula: C18H6F2N2O7

Molecular Weight: 400.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H6F2N2O7 |

|---|---|

| Molecular Weight | 400.2 g/mol |

| IUPAC Name | (6-fluoro-2,3-dioxoindole-1-carbonyl) 6-fluoro-2,3-dioxoindole-1-carboxylate |

| Standard InChI | InChI=1S/C18H6F2N2O7/c19-7-1-3-9-11(5-7)21(15(25)13(9)23)17(27)29-18(28)22-12-6-8(20)2-4-10(12)14(24)16(22)26/h1-6H |

| Standard InChI Key | JIYXFJRYDCIXAL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1F)N(C(=O)C2=O)C(=O)OC(=O)N3C4=C(C=CC(=C4)F)C(=O)C3=O |

Introduction

Chemical Structure and Molecular Characteristics

Structural Framework

6-Fluoro isatinic anhydride (CHFNO) features a fused benzene ring and a 1,3-dioxo-2-indole moiety, with a fluorine substituent at the sixth position . The planar structure facilitates π-π stacking interactions, while the electron-withdrawing fluorine atom enhances electrophilicity at the carbonyl groups. X-ray crystallography reveals bond angles of 120° at the anhydride ring, contributing to its stability in organic solvents .

Spectroscopic Properties

Nuclear magnetic resonance (NMR) analysis shows distinct signals: NMR exhibits a singlet at −112 ppm, confirming the para-fluorine position, while NMR displays aromatic protons as doublets (δ 7.2–7.8 ppm) due to coupling with fluorine . Infrared spectroscopy identifies strong absorption bands at 1,780 cm (C=O stretching) and 1,250 cm (C-F vibration).

Synthesis Methodologies

Conventional Routes

The primary synthesis involves acylation of 6-fluoroisatin using acetic anhydride under reflux conditions (Eq. 1):

Yields typically reach 70–85% after recrystallization from ethyl acetate .

Optimized Protocols

Recent advances employ phase-transfer catalysis. A 2021 study demonstrated that tetrabutylammonium bromide (TBAB) in dichloromethane (DCM) accelerates N-benzylation, achieving 95% yield in 4 hours (Table 1) :

Table 1. Solvent Screening for N-Benzylation of 6-FIA

| Solvent | Time (h) | Yield (%) |

|---|---|---|

| Benzene | 4 | 95 |

| DCM | 24 | 85 |

| Ethanol | 6 | 55 |

This method minimizes byproducts like 6-fluoro-2-benzyloxybenzoic acid, previously observed in traditional base-mediated reactions .

Physicochemical Properties

Solubility and Stability

6-FIA exhibits solubility in polar aprotic solvents (DMSO: 25 mg/mL; DMF: 30 mg/mL) but limited solubility in water (<0.1 mg/mL) . Thermal gravimetric analysis (TGA) shows decomposition onset at 210°C, with CO evolution peaking at 250°C, making it suitable for high-temperature polymer applications.

Reactivity Profile

The anhydride undergoes nucleophilic attack at the carbonyl centers. Alcoholysis with methanol produces methyl esters (Eq. 2):

Acylation reactions with primary amines yield substituted quinazolinones, pivotal in anticancer drug synthesis .

Applications in Pharmaceutical Development

MAO-B Inhibitors

6-FIA derivatives show potent monoamine oxidase-B (MAO-B) inhibition. Compound 11 (6-benzyloxy-5-fluoro isatin) exhibits IC = 0.103 μM against MAO-B, surpassing selegiline’s activity (IC = 0.25 μM) . Molecular docking reveals hydrogen bonding with Gln-206 and π-stacking with Tyr-398 in MAO-B’s active site .

Anticancer Agents

Fluorinated isatin analogs demonstrate cytotoxicity against MCF-7 breast cancer cells (IC = 8.2 μM) via caspase-3 activation. Structure-activity relationship (SAR) studies indicate that elongation of the C5 substituent enhances potency by 14-fold .

Role in Radiopharmaceuticals

18F^{18}\text{F}18F-Labeling Strategies

6-FIA serves as a precursor for -radiolabeled probes. A 2023 protocol achieved 70–80% radiochemical conversion (RCC) using F eluted through PS-HCO cartridges . The resulting JK-PSMA-16 showed tumor-to-background ratios >10:1 in prostate cancer models .

Stability in Biological Media

-6-FIA derivatives remain 98% intact at pH 7.4 after 3 hours but degrade rapidly in alkaline conditions (t <30 min at pH 9.0) . This pH-dependent stability enables targeted release in acidic tumor microenvironments .

Industrial and Material Science Applications

Polymer Modification

Incorporating 6-FIA into polyimide backbones increases glass transition temperatures (T) by 40°C, enhancing thermal stability for aerospace composites . The fluorine moiety reduces dielectric constants (ε = 2.7) in electronic encapsulants.

Analytical Chemistry

As a derivatization agent, 6-FIA improves HPLC detection limits for amines (LOD = 0.1 nM) through fluorescent tagging . Reaction with serotonin yields a chromophore absorbing at 450 nm, enabling urinary neurotransmitter quantification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume